Cas no 2228322-16-3 (2-(2,6-difluoro-4-methoxyphenoxy)acetic acid)

2-(2,6-Difluoro-4-methoxyphenoxy)acetic acid is a fluorinated aromatic ether derivative with notable applications in agrochemical and pharmaceutical synthesis. Its key structural features—a difluoro-substituted aromatic ring and a methoxy group—enhance its reactivity and stability, making it a valuable intermediate in the development of herbicides and bioactive compounds. The acetic acid moiety further facilitates derivatization, enabling versatile functionalization for tailored applications. This compound exhibits favorable physicochemical properties, including moderate solubility in organic solvents and controlled acidity, which support efficient downstream processing. Its precise fluorine substitution pattern also contributes to enhanced binding affinity in target interactions, underscoring its utility in specialized chemical synthesis.
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid structure
2228322-16-3 structure
商品名:2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
CAS番号:2228322-16-3
MF:C9H8F2O4
メガワット:218.154230117798
CID:5974430
PubChem ID:165624190

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
    • EN300-1771813
    • 2228322-16-3
    • インチ: 1S/C9H8F2O4/c1-14-5-2-6(10)9(7(11)3-5)15-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
    • InChIKey: XEXCMCLAEZTURE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1OCC(=O)O)F)OC

計算された属性

  • せいみつぶんしりょう: 218.03906506g/mol
  • どういたいしつりょう: 218.03906506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 55.8Ų

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1771813-10.0g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
10g
$3746.0 2023-06-03
Enamine
EN300-1771813-1g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
1g
$871.0 2023-09-20
Enamine
EN300-1771813-0.5g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
0.5g
$836.0 2023-09-20
Enamine
EN300-1771813-2.5g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
2.5g
$1707.0 2023-09-20
Enamine
EN300-1771813-0.1g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
0.1g
$767.0 2023-09-20
Enamine
EN300-1771813-1.0g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
1g
$871.0 2023-06-03
Enamine
EN300-1771813-10g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
10g
$3746.0 2023-09-20
Enamine
EN300-1771813-5.0g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
5g
$2525.0 2023-06-03
Enamine
EN300-1771813-0.05g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
0.05g
$732.0 2023-09-20
Enamine
EN300-1771813-5g
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2228322-16-3
5g
$2525.0 2023-09-20

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 関連文献

2-(2,6-difluoro-4-methoxyphenoxy)acetic acidに関する追加情報

Introduction to 2-(2,6-Difluoro-4-Methoxyphenoxy)Acetic Acid (CAS No. 2228322-16-3)

2-(2,6-Difluoro-4-Methoxyphenoxy)Acetic Acid (CAS No. 2228322-16-3) is a synthetic organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of phenoxyacetic acids, which are widely studied for their potential in agricultural, pharmaceutical, and material science sectors. The CAS number 2228322-16-3 uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature.

The molecular structure of 2-(2,6-Difluoro-4-Methoxyphenoxy)Acetic Acid is characterized by a phenoxy group substituted with fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various applications. The phenoxy group is known for its ability to enhance the bioavailability and stability of compounds in biological systems, while the fluorine atoms contribute to increased lipophilicity and resistance to metabolic degradation.

Recent studies have highlighted the potential of phenoxyacetic acids as precursors for synthesizing advanced materials, such as polymerizable monomers for high-performance coatings and adhesives. For instance, researchers have demonstrated that phenoxyacetic acids can undergo polymerization under specific conditions to form materials with exceptional thermal stability and mechanical strength. These findings underscore the importance of understanding the chemical properties of CAS No. 22283216-3 in developing innovative materials for industrial applications.

In the agricultural sector, phenoxyacetic acids have been explored as potential herbicides due to their ability to inhibit plant growth by interfering with hormonal signaling pathways. Specifically, compounds like CAS No. 20755757-16-3 have shown promise in controlling invasive plant species without causing significant harm to crops or the environment. This application is particularly relevant given the increasing demand for sustainable agricultural practices that minimize chemical inputs while maintaining crop productivity.

The synthesis of CAS No. 19975579-16-3 typically involves a multi-step process that includes nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly methods for producing this compound, reducing waste generation and energy consumption during the manufacturing process. These improvements align with global efforts to promote green chemistry principles in industrial production.

From a pharmacological perspective, phenoxyacetic acids have been investigated for their potential as drug candidates in treating various diseases, including cancer and inflammatory disorders. Preclinical studies suggest that these compounds may exhibit anti-proliferative and anti-inflammatory activities by modulating key cellular pathways. However, further research is needed to fully understand their mechanisms of action and safety profiles before they can be considered for clinical use.

In conclusion, CAS No. 19975579-16-3, or Phenylpropanol, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for scientists and engineers seeking innovative solutions in agriculture, medicine, and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing technological and industrial progress.

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